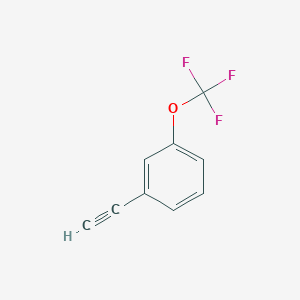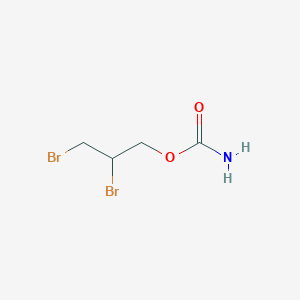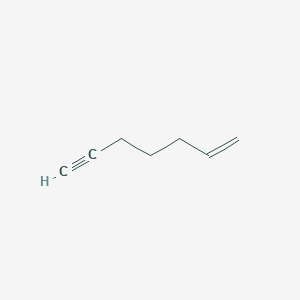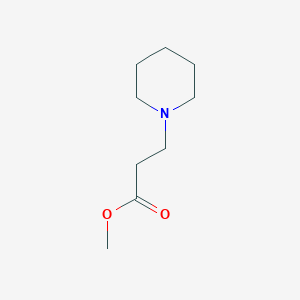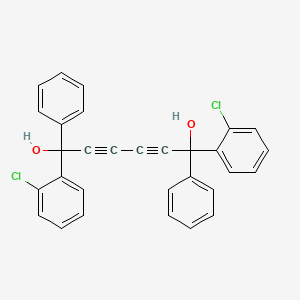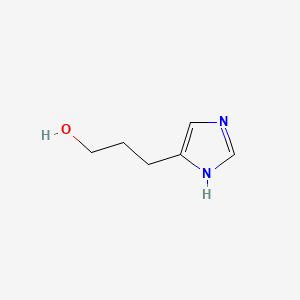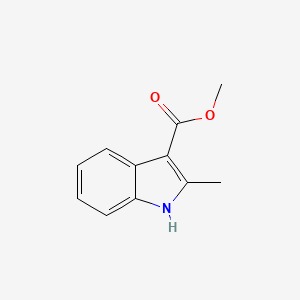
2-(1H-ピロール-1-イル)イソインドリン-1,3-ジオン
概要
説明
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is complex and variable . It has multiple rings and is part of the tricyclic isoindole-1,3-dione derivatives . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione include a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 223-224 °C, and a boiling point of 439.3±28.0 °C (Predicted) .科学的研究の応用
医薬品合成
2-(1H-ピロール-1-イル)イソインドリン-1,3-ジオンを含むN-イソインドリン-1,3-ジオンは、医薬品合成における可能性について広く研究されてきました . これらの構造は、幅広い治療薬の開発を可能にします。これらの化合物の反応性は、さまざまな疾患に対して潜在的な有効性を持つ新規薬剤の形成を可能にします。
抗癌剤
最近の研究では、イソインドリン-1,3-ジオン誘導体が抗癌剤としての可能性を持っていることが示されています . これらの化合物は、さまざまな癌細胞株に対して試験されており、細胞生存率を阻害し、アポトーシスを誘導するという有望な結果を示しています。これは、新しい癌治療法の開発のための道を切り開きます。
着色剤および染料
イソインドリン-1,3-ジオンは、着色剤や染料の合成における用途で知られています . さまざまな条件下での芳香族性と安定性により、工業用として鮮やかで長持ちする染料を作成するための理想的な候補になります。
ポリマー添加剤
これらの化合物は、ポリマー合成における貴重な添加剤として役立ち、プラスチックやその他のポリマー材料の特性を向上させます . これらは、ポリマーの耐久性、耐熱性、および色安定性を向上させることができ、さまざまな用途でより汎用性が高くなります。
有機合成
有機化学において、2-(1H-ピロール-1-イル)イソインドリン-1,3-ジオンは、複雑な有機分子の合成のためのビルディングブロックとして使用されます . その反応性により、化学者は複雑な構造と機能を持つさまざまな化合物を構築することができます。
フォトクロミック材料
N-イソインドリン-1,3-ジオンのユニークな特性により、フォトクロミック材料の作成に適しています . これらの材料は、光にさらされると色が変化します。これは、スマートウィンドウ、サングラス、およびディスプレイ技術に適用されます。
生物活性研究
イソインドリン-1,3-ジオン誘導体の生物活性は、活発な研究分野です。 研究によると、これらの化合物は生物膜を透過することができ、薬物送達と医薬品化学における潜在的な用途を示唆しています .
将来の方向性
作用機序
Target of Action
Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents.
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Pharmacokinetics
In silico analysis of similar isoindoline compounds suggests good affinity in terms of binding energy and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have an inhibitory effect on the viability of certain cancer cells .
Action Environment
The synthesis of similar compounds has been achieved under solventless conditions, suggesting that the compound may be stable under a variety of environmental conditions .
特性
IUPAC Name |
2-pyrrol-1-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDESIYADUHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357482 | |
| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885-12-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)
